molecular formula C10H14N2O2 B8372451 ethyl-N-(3-methylpyridinyl)glycinate

ethyl-N-(3-methylpyridinyl)glycinate

Cat. No.: B8372451
M. Wt: 194.23 g/mol
InChI Key: YITBWCCQQKVIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-N-(3-methylpyridinyl)glycinate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-[(3-methylpyridin-2-yl)amino]acetate

InChI

InChI=1S/C10H14N2O2/c1-3-14-9(13)7-12-10-8(2)5-4-6-11-10/h4-6H,3,7H2,1-2H3,(H,11,12)

InChI Key

YITBWCCQQKVIDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=N1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Aminomethylpyridine (21.6g, 0.2 mol) and equal molar triethylamine (20.2 g) were dissolved in tetrahydrofuran and cooled by means of an ice water bath to 0°-5° C. Ethyl bromoacetate (33.4 g, 0.2 mol) was added dropwise to the solution where by a suspension formed. The mixture was allowed to stir at room temperature over the weekend. The solvent was concentrated under vacuum. The residue was treated with water and extracted into ethyl acetate. The organic extract was washed repeatedly with water and dried over magnesium sulfate. After filtering from the drying agent the solvent was concentrated and the residue was treated with anhydrous ether. The cloudy solution was filtered through a pad of Celite and afterwards cooled to 0° C. with an ice bath. Slow addition of ether which had previously been saturated with anhydrous hydrogen chloride resulted in the product to precipitate as the HCl-salt. The solid product was filtered and washed with ether to give 15.0 g of a hygroscopic material with a melting point of 125°-127° C.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two

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